molecular formula C5H7NO4 B14477545 DL-Aspartic acid, 3-methylene- CAS No. 71195-09-0

DL-Aspartic acid, 3-methylene-

Cat. No.: B14477545
CAS No.: 71195-09-0
M. Wt: 145.11 g/mol
InChI Key: UAMWJYRYDNTFAQ-UHFFFAOYSA-N
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Description

DL-Aspartic acid, 3-methylene- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methylene group at the 3-position of the aspartic acid molecule, which distinguishes it from other aspartic acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Aspartic acid, 3-methylene- typically involves the Michael addition of methylamine to dimethyl fumarate. This reaction is carried out under controlled conditions to ensure the regioselective formation of the desired product . Another method involves the reaction of maleic or fumaric acid mono-ester and -amide with ammonia in a closed tube .

Industrial Production Methods

Industrial production of DL-Aspartic acid, 3-methylene- often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced reactors and purification systems to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

DL-Aspartic acid, 3-methylene- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

DL-Aspartic acid, 3-methylene- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Aspartic acid, 3-methylene- involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Aspartic acid, 3-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical and biological properties. This structural difference allows it to interact with different molecular targets and exhibit unique reactivity compared to other aspartic acid derivatives .

Conclusion

DL-Aspartic acid, 3-methylene- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Properties

CAS No.

71195-09-0

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

2-amino-3-methylidenebutanedioic acid

InChI

InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10)

InChI Key

UAMWJYRYDNTFAQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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